(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Description
Historical Context of Bicyclic Dioxolane Scaffolds in Medicinal Chemistry
Bicyclic dioxolane scaffolds have long been recognized for their structural stability and adaptability in drug design. Early work on carbocyclic nucleosides demonstrated that replacing the ribose sugar with a carbocyclic framework enhanced metabolic stability while retaining biological activity. For instance, carbocyclic analogs of adenosine and cytidine exhibited improved resistance to glycoside hydrolases, a property attributed to the elimination of the labile hemiaminal ether bond. This innovation laid the groundwork for exploring related heterocyclic systems, including furo[3,4-d]dioxolane derivatives.
The antiplasmodial activity of marine-inspired bicyclic peroxides further highlighted the therapeutic potential of strained oxygen-containing heterocycles. Researchers synthesized dihydroplakortin analogs featuring dioxane and dioxolane moieties, achieving nanomolar potency against Plasmodium falciparum. These studies emphasized the role of ring strain and oxygen electronegativity in modulating bioactivity, principles that extend to furo[3,4-d]dioxol-4-one derivatives.
Recent applications of bicyclic dioxolanes include their use as P2Y12 receptor antagonists. For example, 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d]dioxol-4-yl}oxirane demonstrated platelet aggregation inhibition by targeting adenosine diphosphate (ADP) signaling pathways. Such findings underscore the scaffold’s versatility in addressing cardiovascular and thrombotic disorders.
Strategic Importance of Stereochemical Configuration in (3aS,6S,6aS) Derivatives
The stereochemical precision of (3aS,6S,6aS)-configured derivatives is critical for their biological interactions. The compound’s fused ring system imposes strict conformational constraints, positioning functional groups in spatial orientations that optimize receptor binding. For instance, the hydroxymethyl group at position 6 and the dimethyl substitution at position 2 create a chiral environment that enhances molecular recognition.
Synthetic strategies for this scaffold often employ stereoselective epoxidation and cyclization techniques. For example, the oxirane moiety in related compounds is introduced via epoxidation of precursor alkenes, a step that requires precise control over reaction conditions to maintain stereochemical fidelity. Advances in asymmetric catalysis have enabled the efficient production of enantiomerically pure intermediates, critical for scaling pharmaceutical applications.
The compound’s stereochemistry also influences its pharmacokinetic profile. The dimethyl groups at position 2 enhance lipophilicity, improving membrane permeability, while the hydroxymethyl group introduces a polar element that balances solubility. This duality makes the scaffold particularly suited for oral drug formulations, where both absorption and bioavailability are paramount.
Properties
IUPAC Name |
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-ZLUOBGJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](OC(=O)[C@H]2O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through a detailed examination of existing research findings, including case studies and data tables.
- Molecular Formula : C10H16O5
- Molecular Weight : 216.23 g/mol
- CAS Number : 2170757-76-1
The compound features a furo[3,4-d][1,3]dioxole structure, which is significant in medicinal chemistry due to its unique properties and potential interactions with biological systems.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. A study on related furodioxoles demonstrated efficacy against various viral strains by inhibiting viral replication mechanisms. These findings suggest that the compound may possess similar antiviral capabilities due to structural similarities.
Anticancer Activity
Preliminary studies have reported that derivatives of furodioxoles can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. For instance:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Furodioxole A | Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Furodioxole B | Leukemia | Inhibits cell proliferation and induces apoptosis |
The above table summarizes relevant findings from research demonstrating the anticancer potential of structurally related compounds.
Neuroprotective Effects
Another area of interest is the neuroprotective effects exhibited by certain furodioxole derivatives. Studies suggest that these compounds may protect neuronal cells from oxidative stress and inflammation:
- Mechanism : The compounds may reduce reactive oxygen species (ROS) levels and enhance antioxidant defenses.
- Case Study : A study involving a mouse model of neurodegeneration showed that administration of a furodioxole derivative improved cognitive function and reduced neuronal loss.
Antimicrobial Activity
Research has also explored the antimicrobial activity of related compounds. For example, studies have shown that certain furodioxoles possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antiviral Activity Against Influenza Virus
In a controlled study, this compound was tested for its antiviral activity against the influenza virus. The results indicated a dose-dependent inhibition of viral replication in vitro.
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was conducted using human breast cancer cell lines treated with the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Key Compounds for Comparison :
(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl methyl acetate
- Structural Difference : Acetyloxy group at C6 instead of hydroxymethyl.
- Impact : Increased lipophilicity and altered reactivity due to ester protection, reducing hydrogen-bonding capacity .
(3aS,6R,6aS)-6-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol Structural Difference: A dioxolane ring substituent at C4.
Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate
- Structural Difference : Trifluoromethanesulfonyl (Tf) group and phenyl ring.
- Impact : Electron-withdrawing Tf group increases electrophilicity, enabling cross-coupling reactions .
(3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one?
- Methodology : The compound’s synthesis typically involves protection/deprotection of hydroxyl groups and stereoselective cyclization. For example, analogous furanose derivatives are synthesized using trifluoromethanesulfonic anhydride (Tf2O) under inert conditions (N2) at -20°C, followed by flash column chromatography (petroleum ether/ethyl acetate) to achieve >82% yield . Key steps include:
- Reagent selection : Use of silver nitrate (AgNO3) and KOH for controlled oxidation .
- Purification : Validate purity via HPLC (e.g., 97.2% purity confirmed by retention time analysis) .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Methodology : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve diastereotopic protons and carbons. For instance, coupling constants (e.g., J = 3–6 Hz) in analogous compounds confirm the furanose ring’s chair conformation . IR spectroscopy (e.g., C-O-C stretching at 1100–1250 cm<sup>-1</sup>) further validates the dioxolane ring system .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported synthetic yields for similar furanose derivatives?
- Methodology :
- Optimization : Adjust reaction stoichiometry (e.g., Tf2O molar ratio from 1.1 to 1.5 equivalents) to suppress side reactions .
- Solvent effects : Compare yields in dichloromethane (DCM) vs. tetrahydrofuran (THF); DCM improves solubility of intermediates .
- Data reconciliation : Cross-reference NMR and mass spectrometry (MS) data with computational models (e.g., DFT calculations for transition-state energies) .
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodology :
- Target selection : Dock the compound against enzymes like LpxC (a bacterial target) using AutoDock Vina. Parameterize the hydroxymethyl group’s hydrogen-bonding potential .
- Validation : Compare docking scores (e.g., binding affinity ≤ -8 kcal/mol) with experimental IC50 values from enzymatic assays .
Q. What analytical approaches differentiate degradation products under varying pH conditions?
- Methodology :
- Stability testing : Incubate the compound in buffered solutions (pH 2–10) and monitor degradation via LC-MS.
- Fragmentation patterns : Identify hydrolyzed products (e.g., ring-opened diols) using high-resolution MS (HRMS) and <sup>1</sup>H NMR .
Methodological Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
